molecular formula C10H18N2O4 B13895175 a-Amino-1-Boc-3-azetidineacetic acid

a-Amino-1-Boc-3-azetidineacetic acid

Cat. No.: B13895175
M. Wt: 230.26 g/mol
InChI Key: LNQGTBRPYFXAFK-UHFFFAOYSA-N
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Description

a-Amino-1-Boc-3-azetidineacetic acid is a heterocyclic amino acid derivative containing an azetidine ring. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical synthesis. The molecular formula of this compound is C10H18N2O4, and it has a molecular weight of 230.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-Amino-1-Boc-3-azetidineacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

a-Amino-1-Boc-3-azetidineacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce various substituted azetidine compounds .

Scientific Research Applications

a-Amino-1-Boc-3-azetidineacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of a-Amino-1-Boc-3-azetidineacetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group is cleaved under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The azetidine ring’s strain-driven reactivity also plays a crucial role in its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to a-Amino-1-Boc-3-azetidineacetic acid include:

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the azetidine ring. This combination provides distinct reactivity and stability, making it a valuable compound in synthetic chemistry and research .

Biological Activity

α-Amino-1-Boc-3-azetidineacetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of an azetidine ring and a Boc (tert-butyloxycarbonyl) protecting group, is primarily studied for its role in peptide synthesis and its interactions with biological systems, particularly in relation to amino acid transporters and protein kinases.

Chemical Structure and Properties

The chemical structure of α-Amino-1-Boc-3-azetidineacetic acid can be represented as follows:

  • Molecular Formula : C₉H₁₅NO₄
  • Molecular Weight : 185.22 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CC(C1)C(O)=O

This compound is typically available as a white powder and has a high purity level (≥98.0% as determined by TLC) .

1. Interaction with Amino Acid Transporters

α-Amino-1-Boc-3-azetidineacetic acid has been identified as a potential substrate for amino acid transporters (AATs). These transporters play crucial roles in cellular nutrient uptake, and their dysregulation is associated with various diseases, including cancer and metabolic disorders. Studies have shown that compounds similar to α-amino acids can serve as effective probes for imaging AAT activity in vivo .

2. Protein Kinase Modulation

The compound's biological activity extends to its interaction with serine/threonine protein kinases, particularly within the AGC kinase family. These kinases are pivotal in regulating numerous physiological processes such as metabolism, growth, and cell survival. The modulation of these kinases by α-amino acids can influence signaling pathways relevant to cancer and diabetes .

Case Studies

Several studies have highlighted the significance of α-amino acids in drug design and their biological implications:

  • Study on AATs : A recent investigation demonstrated that boramino acids (BAAs), which are structurally similar to α-amino acids, showed strong AAT-mediated uptake and high tumor-specific accumulation in animal models. This suggests that α-Amino-1-Boc-3-azetidineacetic acid could be explored further for developing AAT-targeting drugs .
  • Protein Kinase Activation : Research focusing on PDK1 (3-phosphoinositide-dependent kinase 1), an essential AGC kinase, revealed that mutations affecting the PIF pocket significantly impacted the kinase's ability to phosphorylate substrates involved in growth factor signaling. This indicates that α-amino acids could potentially modulate these pathways through their structural interactions .

Comparative Analysis of Biological Activity

CompoundBiological ActivityReference
α-Amino-1-Boc-3-azetidineacetic acidSubstrate for amino acid transporters; modulates protein kinases
Boramino acidsHigh tumor-specific accumulation; effective AAT probes
Other α-amino acidsVarious roles in cellular signaling and metabolismGeneral literature

Properties

IUPAC Name

2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQGTBRPYFXAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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